2,3,5-Triiodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

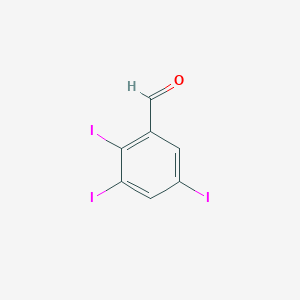

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-triiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJLASMOZHOOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of 2,3,5-Triiodobenzaldehyde

An In-depth Technical Guide to 2,3,5-Triiodobenzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of synthetic organic chemistry and materials science, halogenated aromatic aldehydes serve as pivotal building blocks. Their unique electronic properties and reactivity profiles make them indispensable precursors for a wide array of complex molecules. Among these, this compound (C₇H₃I₃O) stands out due to its heavily substituted aromatic core. The presence of three bulky, electron-withdrawing iodine atoms profoundly influences the molecule's steric and electronic characteristics, offering a unique platform for synthetic transformations. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Identity and Structure

This compound is a halogenated aromatic aldehyde where a benzene ring is substituted with an aldehyde group (-CHO) and three iodine atoms at the 2, 3, and 5 positions.[1][2] This substitution pattern creates a sterically hindered and electron-deficient aromatic system.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for the benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Define nodes for substituents CHO_C [label="C", pos="2.6,1.5!"]; CHO_H [label="H", pos="3.4,0.75!"]; CHO_O [label="O", pos="3.4,2.25!"]; I2 [label="I", pos="-2.6,1.5!"]; I3 [label="I", pos="-2.6,-1.5!"]; I5 [label="I", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,0!"];

// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Double bonds edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;

// Substituent bonds edge [style=solid]; C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=bold]; C2 -- I2; C3 -- I3; C5 -- I5; C4 -- H4; C6 -- H6;

} Caption: Chemical structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are dictated by its high molecular weight and the presence of polarizable iodine atoms. These properties are critical for selecting appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 477534-99-9 | [3] |

| Molecular Formula | C₇H₃I₃O | [3] |

| Molecular Weight | 483.81 g/mol | [1][3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 134-138 °C | [1] |

| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [1] |

| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Information not widely available for the aldehyde, but related compounds like 2,3,5-triiodobenzoic acid are insoluble in water and soluble in polar organic solvents like ethanol and DMSO.[4][5][6][7] Similar solubility is expected. | N/A |

Synthesis and Chemical Reactivity

As a halogenated benzaldehyde, this compound is a valuable intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to be transformed into other functional groups or to serve as a scaffold for building more complex molecules.

The aldehyde functional group is susceptible to a variety of transformations:

-

Oxidation: Can be readily oxidized to the corresponding 2,3,5-triiodobenzoic acid, a compound with known applications as a plant growth regulator and a precursor in medicinal chemistry.[4][6]

-

Reduction: Can be reduced to form 2,3,5-triiodobenzyl alcohol.

-

Nucleophilic Addition: The aldehyde carbonyl is electrophilic and can react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Condensation Reactions: Can participate in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

The iodine substituents are relatively stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C bonds at specific positions on the aromatic ring. This makes the molecule a versatile precursor for creating diverse 1,3,5-trisubstituted benzene derivatives.[8]

dot graph TD { A[this compound] -->|Oxidation| B(2,3,5-Triiodobenzoic Acid); A -->|Reduction| C(2,3,5-Triiodobenzyl Alcohol); A -->|Nucleophilic Addition(e.g., R-MgBr)| D(Substituted Secondary Alcohol); A -->|Cross-Coupling(e.g., Suzuki)| E(Aryl-Substituted Derivatives); B --> F{Applications inAgrochemicals &Medicinal Chemistry}; D --> G{Complex Molecule Synthesis}; E --> H{Materials Science &Drug Discovery};

} Caption: Synthetic utility of this compound.

Spectroscopic Characterization Workflow

Elucidating the structure and confirming the purity of this compound relies on a combination of standard spectroscopic techniques. The causality behind using multiple methods is to obtain orthogonal data points, each providing unique information about the molecule's structure, which together create a comprehensive and validated chemical identity.

dot graph TD { subgraph "Sample Preparation" A(Dissolve in appropriate deuterated solvent, e.g., DMSO-d6 or CDCl3) end

} Caption: Workflow for spectroscopic validation.

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1685-1715 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[9] Additional peaks corresponding to the aldehyde C-H stretch would appear around 2720 cm⁻¹ and 2820 cm⁻¹ . Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

-

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5-10.5 ppm . Its integration would correspond to one proton.

-

Aromatic Protons: Two protons are present on the aromatic ring (at C4 and C6). Due to the unsymmetrical substitution, they would appear as distinct signals, likely doublets, in the aromatic region (δ 7.0-8.5 ppm ). The exact chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal in the highly downfield region of δ 185-195 ppm .

-

Aromatic Carbons: Six distinct signals are expected. The carbons bonded to iodine (C2, C3, C5) would appear at unusually high field for aromatic carbons (typically δ 90-110 ppm ) due to the "heavy atom effect." The remaining carbons (C1, C4, C6) would resonate in the more typical aromatic region of δ 120-150 ppm .

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z ≈ 484 . Key fragmentation patterns would include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (M-29), as well as characteristic isotopic patterns due to the presence of iodine.

Applications in Drug Development and Research

While direct applications of this compound are not as widely documented as its corresponding carboxylic acid, its role as a synthetic intermediate is critical. Halogenated, and particularly iodinated, organic molecules are of significant interest in medicinal chemistry and drug development for several reasons:

-

Metabolic Stability: The introduction of heavy halogens like iodine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: The large, polarizable nature of iodine can lead to favorable halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

-

Radiolabeling and Imaging: Iodine's isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are used in medical imaging (SPECT, PET) and radiotherapy. This compound can serve as a precursor for synthesizing radiolabeled compounds for diagnostic and therapeutic applications.[10][11] The stable iodine atoms can be exchanged for radioactive isotopes in the final steps of a synthesis.[12]

-

Precursor for Bioactive Molecules: It is a key starting material for producing compounds like 2,3,5-Triiodobenzoic Acid (TIBA), which is known to be an inhibitor of polar auxin transport in plants and has been used to study hormone signaling pathways.[4][6] Such inhibitors can serve as tool compounds to probe biological systems.

Safety, Handling, and Storage

As with any highly functionalized chemical, proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the aldehyde is not as common as for the related acid, the hazards can be inferred from its structure and data for similar compounds.

| Safety Aspect | Recommendation | Rationale & Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact. Standard practice for handling solid organic chemicals.[13][14] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation. Avoid inhalation, ingestion, and contact with skin and eyes. | Inferred from the hazards of related tri-iodinated compounds which can cause skin, eye, and respiratory irritation.[13][14][15] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C. | To prevent degradation from moisture, light, or air. Aldehydes can be susceptible to oxidation.[1] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. | Standard first aid procedures for chemical exposure.[13][14] |

| Stability & Incompatibility | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and direct sunlight. | Aldehydes can be oxidized, and the aromatic ring can react under harsh conditions.[13][16] |

Conclusion

This compound is more than a simple aromatic aldehyde; it is a specialized chemical tool. Its densely functionalized core, characterized by three iodine atoms, provides a unique combination of steric hindrance and electronic properties that chemists and drug discovery professionals can exploit. From its role as a precursor for metabolically stable drug candidates to its potential in the synthesis of imaging agents, this compound represents a versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

- 1. This compound CAS#: 477534-99-9 [m.chemicalbook.com]

- 2. This compound | 477534-99-9 [chemicalbook.com]

- 3. This compound | 477534-99-9 [sigmaaldrich.com]

- 4. toku-e.com [toku-e.com]

- 5. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. lobachemie.com [lobachemie.com]

2,3,5-Triiodobenzaldehyde: A Strategic Building Block for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzaldehyde is a halogenated aromatic aldehyde poised to be a highly versatile, albeit underutilized, building block in modern organic synthesis.[1][2] Its unique trifunctional molecular architecture—an electrophilic aldehyde group for classical carbonyl chemistry and three strategically positioned, reactive iodine atoms—opens a vast landscape for constructing complex molecular architectures. The carbon-iodine bonds are particularly amenable to a host of metal-catalyzed cross-coupling reactions, providing orthogonal reactivity to the aldehyde. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering field-proven insights and representative protocols to empower researchers in materials science, drug discovery, and polymer chemistry.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 477534-99-9 | [3][4] |

| Molecular Formula | C₇H₃I₃O | [3] |

| Molecular Weight | 483.81 g/mol | [3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 134-138 °C | [1] |

| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [1] |

| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Spectroscopic Signature (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A singlet (s) is expected around δ 9.9-10.1 ppm . This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons: Two doublets (d) are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the heavy iodine substitution, these protons will likely appear further downfield. The proton at C6 (between two iodine atoms) would likely be a doublet coupled to the C4 proton, and the C4 proton would appear as a doublet coupled to the C6 proton.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Carbonyl Carbon: The aldehyde carbon should appear significantly downfield, predicted in the range of δ 190-193 ppm .

-

Aromatic Carbons: Six distinct signals are expected. The carbons bearing iodine atoms (C2, C3, C5) will appear at very high field (low ppm values, potentially δ 90-110 ppm) due to the heavy atom effect. The remaining carbons (C1, C4, C6) will appear in the typical aromatic region (δ 130-150 ppm).

-

-

Infrared (IR) Spectroscopy (ATR):

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group is expected around 1690-1710 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1550-1600 cm⁻¹ region.

-

C-I Stretch: Absorptions in the far IR region, typically below 600 cm⁻¹ .

-

Proposed Synthesis of this compound

While this compound is commercially available from specialized suppliers, an in-lab synthesis may be required.[3] A robust and logical approach involves the mild oxidation of the corresponding benzyl alcohol, (2,3,5-triiodophenyl)methanol, which is also commercially available.[5] This avoids harsh conditions that could affect the sensitive C-I bonds.

Workflow for Proposed Synthesis

Caption: Proposed workflow for synthesizing this compound.

Representative Protocol: Oxidation of (2,3,5-Triiodophenyl)methanol

This protocol is based on standard procedures for the oxidation of benzyl alcohols to benzaldehydes using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a mild oxidant that is highly effective for benzylic alcohols.[6]

Materials:

-

(2,3,5-Triiodophenyl)methanol (1.0 eq)[5]

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2,3,5-triiodophenyl)methanol in anhydrous DCM (approx. 0.1 M concentration).

-

Add DDQ in one portion to the stirred solution at room temperature. The reaction mixture will typically turn dark.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone byproduct. Wash the pad with additional DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford this compound as an off-white solid.

-

Verify the product's identity and purity using NMR and IR spectroscopy, comparing the results to the predicted signatures.

Core Applications in Organic Synthesis

The true synthetic power of this compound lies in its dual reactivity. The aldehyde function serves as a handle for condensation and olefination reactions, while the three C-I bonds are prime sites for metal-catalyzed cross-coupling, allowing for the sequential and regioselective construction of highly functionalized aromatic systems.

Carbonyl Chemistry: Building α,β-Unsaturated Systems

The aldehyde group is a classic electrophile for forming new carbon-carbon bonds.

This reaction is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound (e.g., malononitrile) to create an electron-deficient alkene, a valuable Michael acceptor. A green, catalyst-free protocol in a water:glycerol medium is presented here.[7]

Representative Protocol: Synthesis of 2-((2,3,5-Triiodophenyl)methylene)malononitrile

-

Combine this compound (1.0 eq, e.g., 484 mg, 1.0 mmol) and malononitrile (1.1 eq, e.g., 73 mg, 1.1 mmol) in a 25 mL round-bottom flask.

-

Add a 1:1 mixture of water and glycerol (e.g., 10 mL) to the flask.

-

Stir the suspension vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC (7:3 Hexanes:Ethyl Acetate). A new, lower Rf spot corresponding to the product should appear as the starting aldehyde spot diminishes.

-

Upon completion, collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water (2 x 25 mL) and a small amount of cold ethanol to remove residual starting materials.

-

Dry the product under vacuum to yield the benzylidenemalononitrile derivative. The product is often pure enough for subsequent steps without further purification.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with high control over the double bond position. Using methyltriphenylphosphonium bromide allows for the installation of a terminal vinyl group.

Representative Protocol: Synthesis of 1,2,4-Triiodo-5-vinylbenzene This protocol is adapted from standard procedures for in-situ ylide formation.[8]

-

In a flame-dried, two-neck round-bottom flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (t-BuOK) (1.2 eq, 1.0 M in THF) dropwise. The formation of the ylide is indicated by the appearance of a characteristic deep orange or yellow color.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Stir the reaction at room temperature overnight. Monitor by TLC for the consumption of the aldehyde.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash chromatography (typically with hexanes) to isolate the vinylated product. Triphenylphosphine oxide will be a major byproduct.

Metal-Catalyzed Cross-Coupling: Building Complex Aryl Scaffolds

The three C-I bonds are excellent handles for palladium-catalyzed reactions like the Sonogashira and Suzuki couplings. The C-I bond at the 2-position is the most sterically hindered, suggesting that regioselective couplings at the less hindered 5- and 3-positions may be possible with careful control of conditions.

This reaction couples aryl halides with terminal alkynes, creating conjugated arylethyne systems that are foundational to materials science and medicinal chemistry.[9]

Representative Protocol: Synthesis of 2,3,5-Triiodo-1-(phenylethynyl)benzene This protocol outlines a regioselective mono-coupling, anticipated to occur at the least hindered C5-I bond.

-

To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous, degassed THF and triethylamine (Et₃N) (3.0 eq) via syringe.

-

Add phenylacetylene (1.1 eq) dropwise while stirring.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 2-6 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and purify by flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-alkynylated product. Further reaction could install additional alkyne moieties at the other C-I positions.

Caption: Synthetic transformations accessible from this compound.

Advanced Applications: Porous Organic Polymers (POPs)

The combination of an aldehyde group and multiple reactive C-I bonds makes this compound an exceptional candidate for the synthesis of functional Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs).[10] The aldehyde can participate in polycondensation reactions (e.g., with polyamines to form imine-linked frameworks), while the iodine atoms remain as heavy, polarizable sites within the pores. These iodine sites can enhance gas sorption selectivity (e.g., for CO₂) or act as catalytic centers. Furthermore, the C-I bonds can be used for post-synthetic modification of the polymer framework via cross-coupling reactions.

Proposed Synthesis of an Imine-Linked POP

This protocol is based on established methods for synthesizing POPs from aldehyde and amine monomers.

Materials:

-

This compound (1.0 eq)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.66 eq)

-

Solvent mixture: mesitylene and 1,4-dioxane (1:1 v/v)

-

Aqueous acetic acid (6 M)

Procedure:

-

In a Pyrex tube, combine this compound and TAPB.

-

Add the mesitylene/dioxane solvent mixture followed by the aqueous acetic acid solution (which acts as a catalyst for imine formation).

-

Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, open the tube and collect the solid polymer by filtration.

-

Wash the polymer extensively with anhydrous acetone and THF to remove any unreacted monomers and oligomers.

-

Activate the polymer by heating under high vacuum at 100 °C for 12 hours.

-

The resulting porous polymer can be characterized by FT-IR, solid-state NMR, powder X-ray diffraction (PXRD), and gas sorption analysis (BET).

Conclusion and Future Outlook

This compound presents a compelling case as a multifunctional building block for synthetic chemists. Its true potential is realized by leveraging the orthogonal reactivity of its aldehyde and iodo-substituents. While its application in the literature remains nascent, the foundational chemical principles and representative protocols outlined in this guide demonstrate its vast potential. Future research will likely focus on exploiting its unique substitution pattern for the regioselective synthesis of complex pharmaceuticals, the development of novel conjugated materials for optoelectronics, and the creation of highly functional porous polymers for catalysis and capture applications. As synthetic methodologies advance, this versatile molecule is well-positioned to become a staple in the toolbox of researchers pushing the boundaries of molecular design.

References

- 1. This compound CAS#: 477534-99-9 [m.chemicalbook.com]

- 2. Moxin Chemicals- Enterprise Information-chemicalbook [chemicalbook.com]

- 3. 477534-99-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. scribd.com [scribd.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. taylorfrancis.com [taylorfrancis.com]

An In-Depth Technical Guide to 2,3,5-Triiodobenzaldehyde (CAS Number: 477534-99-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and potential applications of 2,3,5-Triiodobenzaldehyde. Designed for the discerning researcher, this document moves beyond a simple data sheet to offer insights into its utility as a chemical intermediate and its relationship to biologically active analogs.

Core Chemical Identity and Physicochemical Properties

This compound is a heavily halogenated aromatic aldehyde. The presence of three iodine atoms on the benzene ring significantly influences its molecular weight, reactivity, and potential for use in synthetic chemistry, particularly in reactions where iodine can act as a leaving group or participate in cross-coupling reactions.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 477534-99-9 | [1][2] |

| Molecular Formula | C₇H₃I₃O | [2] |

| Molecular Weight | 483.81 g/mol | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 134-138 °C | [2] |

| Boiling Point (Predicted) | 413.1 ± 45.0 °C | [2] |

| Density (Predicted) | 2.891 ± 0.06 g/cm³ | [2] |

| InChI Key | ROJLASMOZHOOOX-UHFFFAOYSA-N | [1][2] |

| SMILES | O=CC1=CC(I)=C(I)C(I)=C1 | [2] |

Synthesis and Chemical Reactivity

As a substituted benzaldehyde, this compound serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of classical transformations, while the iodine substituents open avenues for more complex molecular architectures.

Representative Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Note on Reactivity: The aldehyde group can undergo nucleophilic addition, condensation reactions (e.g., Wittig, aldol), and oxidation to the corresponding carboxylic acid. The carbon-iodine bonds are susceptible to cleavage and can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable precursor for the synthesis of complex, polysubstituted aromatic compounds.

Biological Activity and Potential Applications in Drug Discovery

Direct studies on the biological activity of this compound are limited. However, significant research has been conducted on its corresponding carboxylic acid, 2,3,5-triiodobenzoic acid (TIBA), which provides valuable insights into the potential bioactivity of this class of compounds.

Insights from 2,3,5-Triiodobenzoic Acid (TIBA)

-

Antitumor Activity: TIBA has been shown to induce cell death in non-small cell lung cancer and chronic myeloid leukemia cell lines.[4] This cytotoxic effect is linked to the generation of reactive oxygen species (ROS).[4]

-

Radiopaque Contrast Agent Core: Triiodobenzoic acid is the foundational structure for many X-ray contrast agents used in medical imaging.[5][6]

-

Auxin Transport Inhibition: In plant biology, TIBA is known as an inhibitor of polar auxin transport.[7]

Given these findings, this compound could be a key intermediate for the synthesis of novel therapeutic agents. For instance, it could be used to create analogs of TIBA with modified pharmacokinetic properties or to develop new classes of compounds that leverage the reactivity of the aldehyde group for covalent modification of biological targets.

Potential Research Directions

-

Synthesis of Novel Anticancer Agents: The aldehyde can be derivatized to produce imines, hydrazones, or other functional groups, leading to the creation of libraries of compounds for screening against various cancer cell lines.

-

Development of Probes for Mechanistic Studies: The reactivity of the aldehyde could be exploited to design chemical probes to identify the cellular targets of triiodinated benzoic acid derivatives.

-

Intermediate for Radiopharmaceutical Synthesis: The iodine atoms could potentially be replaced with radioisotopes for applications in nuclear medicine, although this would require specialized synthetic routes.

Safety, Handling, and Disposal

Due to its chemical nature as a corrosive, halogenated aldehyde, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a corrosive substance.

-

GHS Pictogram:

-

Corrosion

-

-

Signal Word: Danger

-

Hazard Statement:

-

H314: Causes severe skin burns and eye damage.

-

Recommended Handling and Personal Protective Equipment (PPE)

A rigorous approach to safety is paramount when working with this compound.

Caption: Essential safety controls for handling this compound.

Step-by-Step Handling Protocol:

-

Consult the SDS: Always review the most current Safety Data Sheet (SDS) from the supplier before use.

-

Work in a Ventilated Area: All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood.[8]

-

Wear Appropriate PPE: This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for procedures with a high risk of splashing.[9]

-

Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[8]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[8] Have an appropriate spill kit available.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[2]

Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9][10]

-

Containerize Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[11]

-

Avoid Mixing: Do not mix with incompatible waste streams.[11]

-

Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Do not pour down the drain.[9]

Toxicological Profile

Detailed toxicological studies specifically on this compound are not widely published. Therefore, a toxicological assessment must be inferred from data on related compounds, such as benzaldehyde and inorganic iodine.

-

Corrosivity: The primary hazard is its corrosive nature, causing severe damage to tissues upon contact.[8]

-

General Aldehyde Toxicity: Benzaldehyde, the parent compound, has low acute toxicity but can cause irritation to the skin, eyes, and respiratory tract.[12][13]

-

Iodine-Related Effects: While the iodine in this compound is covalently bound, its metabolism could potentially release iodide. Excessive iodide intake can affect thyroid function.[7] Toxicological profiles for iodine indicate that while it is an essential nutrient, high levels of exposure can have adverse health effects.[14][15]

It is crucial to assume that this compound is a highly hazardous substance and to handle it with the utmost care until more specific toxicological data becomes available.

Conclusion

This compound is a valuable, albeit hazardous, chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its utility is underscored by the known biological activities of its carboxylic acid analog, 2,3,5-triiodobenzoic acid. Researchers working with this compound must adhere to strict safety protocols due to its corrosive nature. Future research into the synthesis of novel derivatives and the elucidation of their biological activities could open new avenues for the development of therapeutics and research tools.

References

- 1. This compound | 477534-99-9 [sigmaaldrich.com]

- 2. This compound CAS#: 477534-99-9 [m.chemicalbook.com]

- 3. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

- 4. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eng.uwo.ca [eng.uwo.ca]

- 9. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. actenviro.com [actenviro.com]

- 12. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Challenges of a Heavily Substituted Intermediate: A Technical Guide to the Solubility and Stability of 2,3,5-Triiodobenzaldehyde

Foreword

In the landscape of pharmaceutical synthesis and materials science, halogenated aromatic aldehydes serve as critical building blocks. Among these, 2,3,5-Triiodobenzaldehyde (TIBA) presents a unique profile due to its dense substitution and the reactive nature of the aldehyde functional group. Its significant molecular weight and the presence of three iodine atoms profoundly influence its physicochemical properties, posing distinct challenges in handling, formulation, and reaction optimization. This guide provides an in-depth exploration of the solubility and stability of TIBA, offering a framework for researchers and drug development professionals to navigate these complexities. By integrating established methodologies with practical insights, we aim to equip scientists with the knowledge to unlock the full potential of this versatile intermediate.

Physicochemical Properties: The Foundation of Behavior

Understanding the fundamental properties of this compound is paramount before embarking on any experimental study. Its structure, dominated by a benzene ring with three large, electron-withdrawing iodine atoms and an aldehyde group, dictates its behavior in solution and under stress.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Formula | C₇H₃I₃O | Indicates a high molecular weight relative to the number of carbons. |

| Molecular Weight | 471.81 g/mol | High molecular weight contributes to low aqueous solubility (LogP). |

| Appearance | Off-white to yellow crystalline powder | Physical state influences dissolution kinetics. |

| Melting Point | 185-189 °C | A high melting point suggests strong crystal lattice energy, further hindering solubility. |

| Calculated LogP | ~4.5 | The high octanol-water partition coefficient predicts very poor aqueous solubility and high lipid solubility. |

The high LogP value is a direct consequence of the three iodine atoms, which significantly increase the molecule's lipophilicity. This characteristic is a primary hurdle in aqueous-based reactions and formulations, necessitating the use of organic co-solvents or specialized solubilization techniques.

Solubility Profiling: A Systematic Approach

A comprehensive understanding of TIBA's solubility across a range of solvent systems is crucial for its application in synthesis, purification, and formulation. Given its lipophilic nature, a multi-tiered approach is required.

Experimental Workflow for Solubility Determination

The following workflow outlines a robust method for determining the equilibrium solubility of TIBA, a technique compliant with principles outlined in international pharmacopeias for poorly soluble compounds.

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Prepare Solvent Systems\n(e.g., Water, Buffers pH 1.2-7.5, Organic Solvents)"]; api [label="2. Weigh Excess TIBA\n(Ensure solid phase remains at equilibrium)"]; }

subgraph "cluster_equilibration" { label="Equilibration"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; slurry [label="3. Create Slurry\n(Add excess TIBA to solvent in sealed vials)"]; agitate [label="4. Agitate at Controlled Temperature\n(e.g., 25°C or 37°C for 24-72h using shake-flask method)"]; check [label="5. Verify Equilibrium\n(Sample at multiple time points, e.g., 24, 48, 72h)"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="6. Separate Solid & Liquid Phases\n(Centrifugation or Filtration with 0.45µm filter)"]; quantify [label="7. Quantify Concentration\n(Using a validated HPLC-UV method)"]; result [label="8. Report Solubility\n(e.g., in mg/mL or µg/mL)"]; }

prep -> slurry [lhead=cluster_equilibration]; slurry -> agitate; agitate -> check; check -> separate [lhead=cluster_analysis]; separate -> quantify; quantify -> result; }

Diagram 1: Equilibrium Solubility Determination Workflow

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

-

Preparation of Media: Prepare a series of aqueous buffers (pH 1.2, 4.5, 6.8, 7.5) to mimic physiological conditions, alongside relevant organic solvents such as methanol, acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

-

Sample Preparation: Add an excess amount of TIBA to a known volume (e.g., 5 mL) of each solvent in screw-capped glass vials. The excess is critical to ensure that a solid phase remains in equilibrium with the saturated solution.[1]

-

Equilibration: Place the vials in an orbital shaker or tumbling apparatus maintained at a constant temperature (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C). Agitate the samples for a sufficient duration, typically 48 to 72 hours, to ensure equilibrium is reached.[1][2] To confirm equilibrium, aliquots can be taken at various time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.[3]

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove all solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved TIBA using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Expected Solubility Profile of TIBA

Based on its high lipophilicity, the expected solubility of TIBA in various solvents is summarized below. It is important to note that while TIBA itself is an aldehyde, the closely related 2,3,5-Triiodobenzoic acid provides a useful surrogate for predicting solubility behavior, exhibiting poor water solubility but good solubility in polar organic solvents.[4][5]

Table 2: Predicted and Literature-Based Solubility of this compound and Analogs

| Solvent System | Predicted Solubility | Rationale / Reference |

| Water / Aqueous Buffers (pH 1.2-7.5) | Very Low (< 0.1 mg/mL) | High LogP; Large, non-polar iodine atoms dominate the structure.[5] |

| Methanol | Soluble | The polarity of methanol can interact with the aldehyde group. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds.[4] |

| Acetonitrile | Moderately Soluble | A common solvent in reversed-phase HPLC, capable of dissolving a range of polarities. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful, polar aprotic solvent capable of dissolving most organic compounds. |

| Tetrahydrofuran (THF) | Soluble | A less polar ether-based solvent, effective for many aromatic compounds. |

Stability Assessment: Ensuring Integrity

The chemical stability of TIBA is a critical quality attribute. Its structure contains two potential liabilities: the aldehyde group, which is susceptible to oxidation, and the carbon-iodine bonds, which can be labile under certain conditions, particularly photolysis. A stability-indicating analytical method is therefore essential to separate the intact molecule from any potential degradants.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products.[6][7][8] Reversed-phase HPLC with UV detection is the technique of choice.

Protocol: HPLC Method Development

-

Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its versatility in separating compounds of moderate polarity.

-

Mobile Phase Selection: A gradient elution is typically required to separate the lipophilic parent compound from potentially more polar degradants. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.

-

Detection Wavelength: Determine the UV absorbance maximum (λmax) of TIBA in the mobile phase. This wavelength will provide the highest sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify degradants that may have different UV spectra.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and pathways, which helps in developing and validating the stability-indicating method.[6]

subgraph "cluster_stress" { label="Stress Conditions"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; start [label="TIBA Solution/Solid"]; acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C)"]; base [label="Base Hydrolysis\n(e.g., 0.1 M NaOH, RT)"]; oxidation [label="Oxidation\n(e.g., 3% H₂O₂, RT)"]; thermal [label="Thermal\n(e.g., 80°C, Solid & Solution)"]; photo [label="Photolytic\n(ICH Q1B Light Exposure)"]; }

subgraph "cluster_analysis_fd" { label="Analysis & Evaluation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze by Stability-Indicating HPLC"]; evaluate [label="Evaluate Peak Purity & Mass Balance"]; identify [label="Identify Degradants (LC-MS)"]; }

start -> {acid, base, oxidation, thermal, photo} [style=solid]; {acid, base, oxidation, thermal, photo} -> analyze [lhead=cluster_analysis_fd]; analyze -> evaluate; evaluate -> identify; }

Diagram 2: Forced Degradation Study Workflow

Protocol: Forced Degradation Studies

For each condition, a solution of TIBA (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared and subjected to the stress. A control sample is stored under normal conditions.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Aldehydes can be sensitive to base, so degradation may be rapid.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Expose both solid TIBA and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

After exposure, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions dominating.

Potential Degradation Pathways

The primary degradation pathways for TIBA are anticipated to be oxidation of the aldehyde and deiodination.

-

Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH), which would form 2,3,5-Triiodobenzoic acid . This is a very common degradation pathway for benzaldehydes.

-

Deiodination: The carbon-iodine bond can be cleaved, especially under photolytic or reductive conditions. This could lead to a mixture of di- and mono-iodinated benzaldehydes or benzoic acids. Microbial degradation of iodinated aromatic compounds often proceeds via dehalogenation.[9]

-

Other Reactions: Under harsh conditions, polymerization or condensation reactions involving the aldehyde group are possible.

TIBA [label="this compound", fillcolor="#FBBC05"]; TIBA_Acid [label="2,3,5-Triiodobenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deiodinated [label="Di-iodinated Species\n(Various Isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TIBA -> TIBA_Acid [label=" Oxidation (e.g., H₂O₂) "]; TIBA -> Deiodinated [label=" Photolysis / Reduction "]; }

Diagram 3: Potential Degradation Pathways of TIBA

Table 3: Summary of Forced Degradation and Likely Products

| Stress Condition | Expected Degradation | Major Degradation Product(s) |

| Acid Hydrolysis | Low to Moderate | Minimal degradation expected unless very harsh conditions are used. |

| Base Hydrolysis | Moderate to High | Potential for Cannizzaro reaction or other condensations. |

| Oxidation (H₂O₂) | High | 2,3,5-Triiodobenzoic Acid |

| Photolysis | Moderate | Di- and Mono-iodinated benzaldehydes |

| Thermal | Low to Moderate | Dependent on temperature; may show slow oxidation or deiodination. |

Conclusion and Recommendations

This compound is a molecule defined by its poor aqueous solubility and the reactivity of its aldehyde group. A thorough understanding and systematic profiling of these characteristics are not merely academic exercises; they are prerequisites for successful process development, formulation, and regulatory acceptance.

Key Recommendations for Researchers:

-

Solvent Strategy: For reactions or formulations, prioritize the use of polar aprotic solvents like DMSO or THF. For purification, anti-solvent crystallization using a water/methanol or water/ethanol system may be effective.

-

Analytical Rigor: Employ a validated, gradient, reversed-phase stability-indicating HPLC method as the primary tool for all quantitative analysis. Peak purity analysis using a PDA detector is essential.

-

Handling and Storage: Protect TIBA from light and strong oxidizing agents. Storage in an inert atmosphere (e.g., nitrogen or argon) at controlled room temperature is advisable for long-term stability.

By applying the principles and protocols outlined in this guide, researchers can confidently characterize the solubility and stability of this compound, mitigating risks and accelerating the development of robust and reliable applications for this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scielo.br [scielo.br]

- 7. ajpaonline.com [ajpaonline.com]

- 8. oaji.net [oaji.net]

- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,3,5-Triiodobenzaldehyde: A Core Intermediate for Advanced Fine Chemical Synthesis

In the landscape of synthetic organic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the modern chemist, poly-functionalized aromatic compounds hold a position of particular importance. This guide delves into the synthesis, properties, and versatile applications of 2,3,5-Triiodobenzaldehyde, a key intermediate whose unique substitution pattern offers a powerful platform for the synthesis of a diverse array of fine chemicals, pharmaceutical precursors, and advanced materials.

Physicochemical Properties and Structural Attributes

This compound is a halogenated aromatic aldehyde characterized by the presence of three iodine atoms and a formyl group on a benzene ring. This specific arrangement of substituents imparts a unique set of physical and chemical properties that are central to its utility as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 477534-99-9 | |

| Molecular Formula | C₇H₃I₃O | |

| Molecular Weight | 483.81 g/mol | |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 134-138 °C | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

The presence of three heavy iodine atoms significantly increases the molecule's molecular weight and contributes to its solid-state nature at room temperature. The electron-withdrawing nature of the iodine atoms and the aldehyde group influences the reactivity of the aromatic ring, making it susceptible to certain types of transformations.

Synthesis of this compound: A Strategic Approach

A robust and reproducible synthetic route is the cornerstone of an intermediate's practical utility. While multiple strategies can be envisioned for the preparation of this compound, a common and logical pathway proceeds from the more readily available 2,3,5-Triiodobenzoic acid. This multi-step synthesis involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by a selective oxidation to the desired aldehyde.

References

An In-depth Technical Guide to the Molecular Structure and Nomenclature of C7H3I3O Isomers

Abstract: The molecular formula C7H3I3O represents a class of heavily substituted aromatic compounds. With a degree of unsaturation of five, the core structure is overwhelmingly likely to be a substituted benzene ring featuring a carbonyl group. This guide provides a comprehensive technical analysis of the constitutional isomers corresponding to this formula, identifying them as triiodobenzaldehydes. We will delve into the systematic IUPAC nomenclature for these isomers, with a focused exploration of the synthesis, structural properties, and spectroscopic characterization of a key, representative isomer: 2,3,5-triiodobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of halogenated aromatic aldehydes as versatile chemical intermediates.

Part 1: Structural Isomerism and IUPAC Nomenclature of C7H3I3O

Elucidation of the Core Scaffold from Molecular Formula

The first step in characterizing an unknown compound is a thorough analysis of its molecular formula, C7H3I3O. By calculating the Degree of Unsaturation (DoU), we can gain critical insights into the potential presence of rings or multiple bonds.

The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens.

For C7H3I3O: DoU = 7 + 1 - (3/2) - (3/2) = 8 - 3 = 5

Foundational IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature of substituted aromatic compounds follows a clear set of priority rules.[1][2] For the isomers of C7H3I3O, the aldehyde group (-CHO) is the principal functional group and dictates the parent name, "benzaldehyde".[3]

Key naming rules are as follows:

-

The carbon atom of the aldehyde group is designated as position 1 (C1) of the benzene ring.[3][4]

-

The remaining carbons of the ring are numbered from 2 to 6 to give the substituents (the three iodine atoms) the lowest possible set of locants.[5]

-

The substituent names are placed in alphabetical order as prefixes to the parent name. Since all three substituents are iodine, the prefix "triiodo-" is used.[1]

Caption: IUPAC numbering for the benzaldehyde parent structure.

Positional Isomers of Triiodobenzaldehyde

Based on the C1 position of the aldehyde group, there are six possible constitutional isomers for triiodobenzaldehyde (C7H3I3O).[6][7] Each isomer is distinguished by the positions of the three iodine atoms on the benzene ring.

| IUPAC Name | Iodine Positions |

| 2,3,4-Triiodobenzaldehyde | 2, 3, 4 |

| This compound | 2, 3, 5 |

| 2,3,6-Triiodobenzaldehyde | 2, 3, 6 |

| 2,4,5-Triiodobenzaldehyde | 2, 4, 5 |

| 2,4,6-Triiodobenzaldehyde | 2, 4, 6 |

| 3,4,5-Triiodobenzaldehyde | 3, 4, 5 |

Among these possibilities, this compound and 2,4,6-triiodobenzaldehyde are documented and have reported chemical data.[8][9][10] For the purpose of this guide, we will focus on This compound as a representative and well-characterized example.

Part 2: In-Depth Analysis of this compound

Introduction and Significance

This compound is a halogenated aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[9] Its significance is amplified by its structural relationship to 2,3,5-triiodobenzoic acid (TIBA), a well-established polar auxin transport inhibitor used extensively in plant biology research.[11] The aldehyde can serve as a direct precursor to TIBA via oxidation or be used to synthesize other complex molecules, including radiopaque polymers and other specialty chemicals.

Molecular Structure and Properties

The molecular structure consists of a benzaldehyde core with iodine atoms substituted at the ortho (C2), meta (C3), and meta (C5) positions relative to the aldehyde group.

Caption: Molecular structure of this compound.

Physicochemical Properties Summary

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 477534-99-9 | [8][9] |

| Molecular Formula | C7H3I3O | [8][9] |

| Molecular Weight | 483.81 g/mol | [9] |

| Appearance | Off-white to light brown solid | [9] |

| Melting Point | 134-138 °C | [9] |

| Boiling Point | 413.1 ± 45.0 °C (Predicted) | [9] |

| Density | 2.891 ± 0.06 g/cm³ (Predicted) | [9] |

| InChI Key | ROJLASMOZHOOOX-UHFFFAOYSA-N | [8][9] |

Synthesis Methodologies

The synthesis of polysubstituted benzaldehydes can be challenging. Direct electrophilic iodination of benzaldehyde is often complicated by the aldehyde group's sensitivity to oxidation and its deactivating, meta-directing nature. A more controlled and viable approach involves the lithiation of a protected trihalobenzene followed by formylation.

A plausible, high-yield laboratory protocol can be adapted from methods for preparing similar compounds.[12] The process described for 2,3,5-trihalobenzaldehydes involves low-temperature lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Protocol: Synthesis via Lithiation-Formylation

-

Starting Material: Begin with 1,2,4-triiodobenzene.

-

Dissolution: Dissolve 1,2,4-triiodobenzene in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the reaction vessel to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the highly exothermic lithiation reaction and prevent unwanted side reactions.

-

Lithiation: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The lithium will selectively exchange with the most acidic proton or, in this case, the most reactive iodine (position 1), generating a lithiated intermediate.

-

Formylation: After a brief stirring period at low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise. The organolithium intermediate will act as a nucleophile, attacking the carbonyl carbon of DMF.

-

Quenching: Allow the reaction to slowly warm to room temperature, then quench by carefully adding an aqueous solution of a mild acid (e.g., saturated ammonium chloride).

-

Extraction & Purification: Perform a standard aqueous workup, extracting the organic product into a solvent like diethyl ether or ethyl acetate. The combined organic layers are then dried, filtered, and concentrated. The final product, this compound, is purified via column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization and Validation

Structural elucidation of the synthesized product is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system of proof.[13]

Expected Spectroscopic Signatures

The predicted data below serves as a benchmark for validating the molecular structure of this compound.[14][15]

| Technique | Expected Features and Rationale |

| ¹H NMR | Aldehyde Proton (1H): A sharp singlet at ~9.8-10.1 ppm, deshielded by the carbonyl group. Aromatic Protons (2H): Two distinct signals in the aromatic region (7.5-8.5 ppm). H-6 will likely be a doublet coupled to H-4 (small meta coupling), and H-4 will be a doublet coupled to H-6. Their chemical shifts are influenced by the adjacent iodine and aldehyde groups. |

| ¹³C NMR | Carbonyl Carbon: A signal around 190-195 ppm, characteristic of an aldehyde. Aromatic Carbons: Six distinct signals. The three carbons bonded to iodine (C2, C3, C5) will appear at very low field strength (high ppm values) due to the heavy atom effect of iodine. The remaining carbons (C1, C4, C6) will appear at typical aromatic chemical shifts. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1715 cm⁻¹, characteristic of an aromatic aldehyde. Aldehyde C-H Stretch: Two weak but distinct bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. C-I Stretch: Strong absorptions in the far-infrared region, typically below 600 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z 484 (for the ¹²⁷I isotope), corresponding to the exact mass of C7H3I3O. Fragmentation: Expect characteristic fragmentation patterns, including the loss of the aldehyde group (-CHO, M-29) and successive losses of iodine atoms. The isotopic pattern will be simple as iodine has only one stable isotope. |

Part 4: Applications and Future Directions

The utility of this compound primarily lies in its role as a synthetic precursor. Its three iodine atoms and reactive aldehyde group provide multiple handles for further chemical modification.

-

Precursor to Agrochemicals: As previously noted, it is a direct precursor to 2,3,5-triiodobenzoic acid (TIBA), a compound of significant interest in agricultural science for its ability to modify plant growth by inhibiting auxin transport.[11][16][17]

-

Radiopaque Materials: The high mass and electron density of iodine make this molecule and its derivatives inherently radiopaque. It has been used in the synthesis of radiopaque polymers for potential applications in medical imaging and devices.[18]

-

Advanced Organic Synthesis: It can serve as a starting material for creating diverse 1,3,5-trisubstituted benzene compounds through aryne-generation chemistry, providing a toolbox for constructing complex molecular architectures.[19]

Future research may focus on leveraging this molecule as a scaffold for developing novel pharmaceuticals, where the heavy iodine atoms can enhance binding affinity or modify metabolic stability. Its use in materials science, particularly for creating high-density polymers or components for X-ray-based technologies, remains a promising avenue for exploration.

Conclusion

The molecular formula C7H3I3O corresponds to a family of six constitutional isomers of triiodobenzaldehyde. By applying systematic IUPAC nomenclature, each isomer can be unambiguously named. A detailed examination of This compound showcases a versatile and synthetically valuable compound. Its preparation, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The structural verification relies on a powerful combination of NMR, IR, and mass spectrometry. As a precursor for agrochemicals, radiopaque materials, and complex organic frameworks, this compound stands as a significant building block for professionals in chemical synthesis and drug development.

References

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5 constitutional isomers of molecular formula C3H3Cl C3H3Br C3H3I C3H3F structural formula skeletal formula positional functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | 477534-99-9 [sigmaaldrich.com]

- 9. This compound CAS#: 477534-99-9 [m.chemicalbook.com]

- 10. 2,4,6-Triiodobenzaldehyde | C7H3I3O | CID 10238935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. toku-e.com [toku-e.com]

- 12. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. 2,3,5 Triiodobenzoic Acid Manufacturers in Russia– Cefa [cefapharma.com]

- 17. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Strategic Utility of 2,3,5-Triiodobenzaldehyde in the Synthesis of Complex Halogenated Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Polyhalogenated Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic incorporation of halogen atoms, particularly iodine, into molecular frameworks offers a powerful tool for modulating pharmacological properties and provides versatile handles for further chemical transformations.[1] 2,3,5-Triiodobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly valuable and versatile building block for the construction of complex, polyhalogenated organic compounds. Its unique substitution pattern, featuring three iodine atoms with distinct electronic and steric environments, coupled with a reactive aldehyde functionality, allows for a diverse range of chemical manipulations.

This guide provides an in-depth exploration of the applications of this compound in the preparation of halogenated compounds. We will delve into the causality behind experimental choices, offering field-proven insights into key synthetic transformations including palladium-catalyzed cross-coupling reactions and olefination strategies. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.

Core Properties and Safety Considerations

Before embarking on synthetic manipulations, a thorough understanding of the physicochemical properties and safety protocols for this compound is paramount.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 477534-99-9 | |

| Molecular Formula | C₇H₃I₃O | |

| Molecular Weight | 483.81 g/mol | |

| Appearance | Off-white to yellow solid | - |

| Purity | Typically ≥95% |

Safety and Handling:

-

Hazards: Harmful if swallowed.[4] May cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[2] In case of dust formation, use a dust mask or work in a well-ventilated fume hood.[2][4]

-

Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[5] Keep container tightly closed.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Synthetic Applications: A Gateway to Halogenated Scaffolds

The synthetic utility of this compound lies in its dual reactivity: the aldehyde group serves as a point for carbon-carbon bond formation and functional group interconversion, while the three iodine atoms act as versatile handles for cross-coupling reactions. The electronic and steric differences between the iodine atoms at the 2, 3, and 5 positions can be exploited for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Frameworks

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7] this compound is an excellent substrate for these transformations, with the carbon-iodine bonds serving as reactive sites.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for constructing biaryl structures.[7] The iodine atoms of this compound can be selectively coupled with various arylboronic acids.

Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Palladium catalysts with bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[8] A mixed solvent system, often including water, can aid in dissolving the base and boronic acid.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.[8]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][9] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

Causality in Protocol Design: The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide, formed in situ, is the key nucleophilic species in the catalytic cycle.[10] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.[1] Anhydrous and anaerobic conditions are generally preferred to prevent side reactions.[1]

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The regioselectivity of the reaction will depend on the reaction conditions and the steric and electronic properties of the iodine substituents.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Olefination to Form Halogenated Stilbenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[11][12] This reaction is particularly useful for creating a carbon-carbon double bond with control over its location. Reacting this compound with a suitable Wittig reagent provides access to a variety of triiodinated stilbene derivatives.[13][14]

Causality in Protocol Design: The Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[11] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene.[12] The choice of base for generating the ylide from the corresponding phosphonium salt is also crucial.[15]

Protocol 3: General Procedure for the Wittig Reaction of this compound

This protocol provides a general method for the Wittig olefination of this compound.

Materials:

-

This compound

-

Benzyltriphenylphosphonium halide (or other suitable phosphonium salt, 1.1 - 1.2 equivalents)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of this compound in the anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the addition of water or saturated aqueous ammonium chloride solution.

-